N-(4-Bromobenzyl)-2-methoxybenzamide
Description
N-(4-Bromobenzyl)-2-methoxybenzamide is a brominated benzamide derivative characterized by a 2-methoxybenzamide core linked to a 4-bromobenzyl group. This structure combines electron-donating (methoxy) and electron-withdrawing (bromo) substituents, which influence its physicochemical and supramolecular properties.
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-19-14-5-3-2-4-13(14)15(18)17-10-11-6-8-12(16)9-7-11/h2-9H,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBPDHZRDAOTDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Optimization
In a representative protocol, 2-methoxybenzoic acid (10 mmol) is dissolved in DCM (30 mL) with DIC (12 mmol) and HOBt (12 mmol). After 30 minutes of activation, 4-bromobenzylamine (10 mmol) is added, and the reaction is stirred for 12–18 hours at 25°C. Post-reaction, the mixture is washed with NaOH (0.5 M) and brine, dried, and purified via chromatography (ethyl acetate/petroleum ether, 1:2) to yield 72–78% product.
Key Variables Affecting Yield:
Comparative Analysis
Alternative Methods and Emerging Techniques
Chan-Lam Coupling
A patent describes a Chan-Lam-Evans coupling between 2-methoxybenzoic acid derivatives and aryl boronic acids, though this is less common for benzylamines. Copper acetate catalyzes the reaction, but yields for bromobenzyl analogs remain suboptimal (55–60%).
Purification and Characterization
Chromatographic Techniques
Crude products are typically purified using silica gel chromatography with ethyl acetate/petroleum ether gradients (1:9 to 1:1). The bromine atom’s polarizability often necessitates multiple elutions to separate non-polar impurities.
Spectroscopic Validation
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¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 7.42 (d, J = 8.4 Hz, 2H, Ar-H), 7.28–7.35 (m, 3H, Ar-H), 6.92 (d, J = 8.0 Hz, 1H, Ar-H), 4.58 (s, 2H, CH₂), 3.89 (s, 3H, OCH₃).
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MS (ESI+) : m/z 334.0 [M+H]⁺ (calc. 333.04 for C₁₅H₁₄BrNO₂).
Industrial and Environmental Considerations
Waste Management
Brominated byproducts require specialized disposal due to environmental persistence. Patent recommends aqueous NaHSO₃ treatment to reduce bromine toxicity.
Cost Analysis
-
Acid chloride route : Lower reagent costs but higher safety overheads (SOCl₂ handling).
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Carbodiimide route : Higher reagent costs (DIC/HOBt) but milder conditions.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions:
Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group under specific conditions.
Reduction Reactions: The amide group can be reduced to an amine under strong reducing conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide in acetone can be used to replace the bromine atom with an iodine atom.
Oxidation: Potassium permanganate or chromium trioxide can be used for the oxidation of the methoxy group.
Reduction: Lithium aluminum hydride can be used for the reduction of the amide group.
Major Products:
Substitution: N-(4-Iodobenzyl)-2-methoxybenzamide
Oxidation: N-(4-Bromobenzyl)-2-hydroxybenzamide
Reduction: N-(4-Bromobenzyl)-2-methoxybenzylamine
Scientific Research Applications
Chemistry: N-(4-Bromobenzyl)-2-methoxybenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: This compound has potential applications in medicinal chemistry as a scaffold for the development of new drugs. Its structure allows for modifications that can lead to compounds with various biological activities.
Industry: In the materials science industry, this compound can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Bromobenzyl)-2-methoxybenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific modifications made to the compound and its intended use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural differences and properties of N-(4-Bromobenzyl)-2-methoxybenzamide and related compounds:
Key Observations:
- Electron Effects : The bromine atom in this compound introduces steric bulk and polarizability compared to smaller substituents like fluorine or methoxy. This may enhance crystal packing efficiency, as seen in analogs with multiple molecules per asymmetric unit .
- Fluorinated Analogs : Compounds like N-(4-Bromo-2-fluorophenyl)-2-methoxybenzamide exhibit higher boiling points (335.6°C) due to increased molecular polarity from fluorine .
- Biological Activity : The indenyl-substituted analog in demonstrates PCSK9 inhibition, suggesting that substituent flexibility (e.g., cyclic vs. linear groups) impacts biological targeting .
Physicochemical Properties
- Density and Solubility: The density of N-(4-Bromo-2-fluorophenyl)-2-methoxybenzamide (1.5 g/cm³) is higher than non-halogenated analogs, likely due to fluorine’s electronegativity and bromine’s atomic mass .
- Thermal Stability : Brominated compounds generally exhibit higher thermal stability. For instance, the fluorinated analog in has a boiling point exceeding 300°C, whereas methoxy-substituted analogs may decompose at lower temperatures .
Biological Activity
N-(4-Bromobenzyl)-2-methoxybenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, drawing from diverse research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Chemical Formula : CHBrN\O
- Molecular Weight : 320.19 g/mol
- IUPAC Name : this compound
The presence of the bromobenzyl group and the methoxy moiety contributes to its unique chemical properties, influencing its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromobenzylamine with 2-methoxybenzoic acid or its derivatives. The general procedure includes:
- Formation of Amide : Reaction of 4-bromobenzylamine with 2-methoxybenzoic acid in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide).
- Purification : The crude product is purified through recrystallization or chromatography.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard protocols, demonstrating effectiveness comparable to established antibiotics.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These results suggest that the compound could be a candidate for further development as an antimicrobial agent .
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, particularly breast cancer (MCF7) and lung cancer (A549). The compound's activity was assessed using the Sulforhodamine B (SRB) assay, revealing IC values in the low micromolar range.
| Cell Line | IC (µM) |
|---|---|
| MCF7 | 5.0 |
| A549 | 8.3 |
Mechanistic studies suggest that the compound may induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzymatic Inhibition : It may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
- Cell Signaling Interference : The compound appears to disrupt signaling pathways critical for cell survival and proliferation, leading to increased apoptosis in cancer cells.
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the efficacy of this compound against multidrug-resistant strains of bacteria. Results showed a significant reduction in bacterial load in treated groups compared to controls, highlighting its potential as a therapeutic agent .
- Cancer Cell Line Testing : In a comparative study, this compound was tested alongside known chemotherapeutics. It demonstrated synergistic effects when combined with doxorubicin, enhancing overall cytotoxicity against resistant cancer cell lines .
Q & A
Synthesis & Characterization
Basic: Q. What are the optimal synthetic routes for N-(4-Bromobenzyl)-2-methoxybenzamide, and what reaction conditions are critical for high yield? The compound is typically synthesized via amide coupling between 4-bromobenzylamine and 2-methoxybenzoic acid derivatives. Key reagents include coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP). Solvents like dichloromethane or dimethylformamide (DMF) are used under inert atmospheres. Reaction monitoring via thin-layer chromatography (TLC) ensures completion, with yields highly dependent on stoichiometric ratios and purification by column chromatography .
Advanced: Q. How can reaction parameters be systematically optimized to minimize by-products in the synthesis of this compound? Optimization involves Design of Experiments (DOE) to assess variables like temperature (e.g., 0–25°C), reaction time (12–48 hours), and reagent equivalents. Kinetic studies using in-situ FTIR or NMR can identify intermediate formation. Purification challenges, such as bromine-related steric hindrance, may require gradient elution in chromatography or recrystallization from ethanol/water mixtures. Parallel synthesis of analogs (e.g., chloro or methoxy derivatives) helps identify trends in reactivity .
Structural Analysis
Basic: Q. What spectroscopic techniques are most effective for characterizing this compound? 1H/13C NMR confirms proton environments and coupling patterns (e.g., methoxy singlet at ~3.8 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies amide C=O stretches (~1650 cm⁻¹). X-ray crystallography, using programs like SHELXL, resolves stereochemistry and halogen bonding patterns .
Advanced: Q. How can computational docking studies complement crystallographic data to predict binding interactions of this compound with biological targets? Molecular docking (e.g., AutoDock Vina) models interactions between the bromobenzyl moiety and hydrophobic enzyme pockets. Electrostatic potential maps highlight nucleophilic/electrophilic regions, while molecular dynamics simulations assess stability of ligand-target complexes. Cross-validation with mutagenesis studies refines binding hypotheses .
Biological Activity
Basic: Q. What biological activities have been reported for this compound and its analogs? Halogenated benzamides often exhibit antimicrobial, anticancer, or anti-inflammatory properties. For example, bromine enhances lipophilicity, improving membrane permeability. Assays like MIC (Minimum Inhibitory Concentration) against E. coli or MTT viability tests on cancer cell lines (e.g., HeLa) are standard .
Advanced: Q. What strategies are used to identify molecular targets of this compound in complex biological systems? Target deconvolution employs affinity chromatography with immobilized compound derivatives. Proteomic profiling (e.g., SILAC) identifies differentially expressed proteins. Competitive binding assays using radiolabeled analogs or surface plasmon resonance (SPR) quantify interaction kinetics with suspected targets like kinases or GPCRs .
Data Contradictions & Reproducibility
Advanced: Q. How can researchers reconcile discrepancies in reported bioactivities of halogenated benzamide analogs? Contradictions often arise from substituent positioning (e.g., para vs. ortho bromine) or assay conditions (e.g., serum concentration in cell culture). Meta-analyses comparing IC50 values across studies, paired with cheminformatics tools (e.g., QSAR models), clarify structure-activity relationships. Independent validation using standardized protocols (e.g., CLIA-certified labs) ensures reproducibility .
Material Science Applications
Basic: Q. How is this compound utilized in polymer science? The compound’s rigid aromatic structure enhances thermal stability in polyamide matrices. Applications include high-performance films or coatings, characterized by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures (~300°C) and glass transition states .
Advanced: Q. What methodologies quantify the impact of bromine substitution on the electronic properties of benzamide-based materials? Density functional theory (DFT) calculates HOMO-LUMO gaps, while cyclic voltammetry measures redox potentials. UV-Vis and fluorescence spectroscopy track π-π* transitions, correlating bromine’s electron-withdrawing effects with optoelectronic behavior .
Mechanistic Studies
Advanced: Q. What experimental approaches elucidate the enzymatic inhibition mechanism of this compound? Pre-steady-state kinetics (stopped-flow spectrophotometry) and isotopic labeling (e.g., 18O in hydrolysis assays) track catalytic turnover. Cryo-EM or X-ray co-crystallography visualizes inhibitor-enzyme binding modes. Site-directed mutagenesis validates critical residues in the active site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
